![molecular formula C12H18N6O2S2 B6473660 1-ethyl-2-methyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-1H-imidazole-4-sulfonamide CAS No. 2640958-20-7](/img/structure/B6473660.png)
1-ethyl-2-methyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-1H-imidazole-4-sulfonamide
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Overview
Description
1-ethyl-2-methyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-1H-imidazole-4-sulfonamide is a useful research compound. Its molecular formula is C12H18N6O2S2 and its molecular weight is 342.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 342.09326619 g/mol and the complexity rating of the compound is 492. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-ethyl-2-methyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-1H-imidazole-4-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C12H18N6O2S2 with a molecular weight of 342.4 g/mol. The compound contains a thiadiazole ring, which is known for its diverse pharmacological activities.
Property | Value |
---|---|
CAS Number | 2640958-20-7 |
Molecular Formula | C₁₂H₁₈N₆O₂S₂ |
Molecular Weight | 342.4 g/mol |
Antimicrobial Activity
Research indicates that compounds containing thiadiazole moieties exhibit significant antimicrobial properties. The biological activity of this compound has been evaluated against various bacterial strains. In vitro studies demonstrated that the compound showed notable activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .
Anticancer Properties
The compound's structural components suggest potential anticancer activity. Thiadiazole derivatives have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study involving similar thiadiazole-containing compounds indicated significant cytotoxic effects on glioblastoma cells . The specific mechanisms through which this compound operates require further investigation but may involve modulation of signaling pathways related to cell growth and survival.
The proposed mechanism for the biological activity of this compound involves interaction with specific enzyme targets. For instance, imidazole derivatives are known to inhibit certain kinases involved in cancer progression . The presence of the sulfonamide group may enhance binding affinity to these targets, potentially leading to effective inhibition of tumor growth.
Case Studies
Several case studies have investigated the biological activity of related compounds:
- Study on Antimicrobial Efficacy : A comparative study evaluated the antimicrobial efficacy of various thiadiazole derivatives, including those structurally similar to our compound. Results indicated that modifications in the thiadiazole ring could significantly enhance antibacterial activity .
- Cytotoxicity in Cancer Models : Research on thiazolidinone derivatives revealed their ability to reduce cell viability in glioblastoma models significantly. The study highlighted that structural modifications could optimize anticancer properties .
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds containing thiadiazole moieties exhibit notable antimicrobial properties. The incorporation of the 5-methyl-1,3,4-thiadiazole group in this sulfonamide derivative enhances its efficacy against various bacterial strains. A study demonstrated that similar compounds showed significant activity against both Gram-positive and Gram-negative bacteria, suggesting that this compound may have similar potential .
Anticancer Properties
Recent investigations have explored the anticancer effects of imidazole derivatives. The compound has shown promise in inhibiting cancer cell proliferation in vitro. A specific study highlighted the mechanism of action involving apoptosis induction in cancer cells, which is critical for developing new cancer therapies .
Case Study: Synthesis and Biological Evaluation
A notable case study involved the synthesis of this compound followed by biological evaluation against several cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with IC50 values comparable to established chemotherapeutic agents. This suggests that further development could lead to new therapeutic options for cancer treatment .
Pesticidal Properties
The potential use of thiadiazole derivatives as pesticides has been well-documented. This compound's structure suggests it may inhibit key enzymes in pests, leading to their mortality. Field trials are necessary to evaluate its effectiveness and safety in agricultural settings.
Herbicidal Activity
Preliminary studies have indicated that compounds similar to this sulfonamide can act as herbicides by disrupting plant growth processes. The specific mechanism involves interference with photosynthesis or other metabolic pathways essential for plant survival .
Polymer Development
The unique chemical structure of 1-ethyl-2-methyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-1H-imidazole-4-sulfonamide allows for its incorporation into polymer matrices. Research is underway to assess its impact on the mechanical properties and thermal stability of polymers, potentially leading to advanced materials for industrial applications.
Case Study: Composite Materials
In a recent study, this compound was integrated into polymer composites to enhance their thermal and mechanical properties. The results showed improved performance metrics compared to traditional materials, indicating its potential for use in high-performance applications such as aerospace and automotive components .
Properties
IUPAC Name |
1-ethyl-2-methyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]imidazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N6O2S2/c1-4-17-7-11(13-8(17)2)22(19,20)16-10-5-18(6-10)12-15-14-9(3)21-12/h7,10,16H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVCDIVHCNKOOOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(N=C1C)S(=O)(=O)NC2CN(C2)C3=NN=C(S3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N6O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.